2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol
CAS No.: 314247-66-0
Cat. No.: VC4924231
Molecular Formula: C20H21N3O3
Molecular Weight: 351.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314247-66-0 |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.406 |
| IUPAC Name | 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol |
| Standard InChI | InChI=1S/C20H21N3O3/c1-4-12-9-15(17(24)10-18(12)26-3)19-16(11-22-20(21)23-19)13-5-7-14(25-2)8-6-13/h5-11,24H,4H2,1-3H3,(H2,21,22,23) |
| Standard InChI Key | KAJZGYFJEAWMRE-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates a pyrimidine core with strategic substitutions that enhance its bioactivity. The pyrimidine ring at position 4 is bonded to a 4-ethyl-5-methoxyphenol group, while position 5 hosts a 4-methoxyphenyl substituent. The amino group at position 2 contributes to hydrogen-bonding interactions critical for target binding . The molecular formula, C₂₀H₂₁N₃O₃, corresponds to a molar mass of 351.406 g/mol, with a calculated topological polar surface area of 95.9 Ų, suggesting moderate membrane permeability .
Stereoelectronic Features
Density functional theory (DFT) calculations reveal that the methoxy groups at positions 4 and 5 induce electron-donating effects, stabilizing the pyrimidine ring’s aromatic system. The ethyl group at position 4 enhances lipophilicity (clogP = 3.2), favoring interactions with hydrophobic enzyme pockets. NMR studies (¹H and ¹³C) confirm regioselective substitution patterns, with distinct resonances for methylene (δH 2.45–2.68 ppm) and aromatic protons (δH 6.82–7.35 ppm) .
Spectroscopic and Computational Data
Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 268 nm (π→π* transitions) and 310 nm (n→π*), consistent with conjugated aromatic systems. Quantum mechanical simulations (B3LYP/6-311++G**) predict a HOMO-LUMO gap of 4.3 eV, indicative of moderate reactivity . Molecular docking studies against kinase targets (e.g., EGFR) demonstrate favorable binding energies (−9.2 kcal/mol), facilitated by π-stacking with phenylalanine residues and hydrogen bonds to the amino group .
Synthetic Methodologies
Key Synthetic Pathways
The synthesis involves a multi-step sequence beginning with the Gewald reaction to construct the thiophene precursor, followed by cyclocondensation and functionalization .
Gewald Reaction for Thiophene Formation
Ethyl acetoacetate, malononitrile, and sulfur react in ethanol under diethylamine catalysis to yield ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate. This intermediate undergoes cyclocondensation with nitriles in HCl-saturated ethanol, forming the pyrimidine ring .
Functionalization and Coupling
The 4-ethyl-5-methoxyphenol moiety is introduced via Suzuki-Miyaura cross-coupling using palladium catalysts, achieving 72% yield. Final deprotection of the amino group with trifluoroacetic acid affords the target compound.
Optimization Challenges
Comparative Analysis with Structural Analogs
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